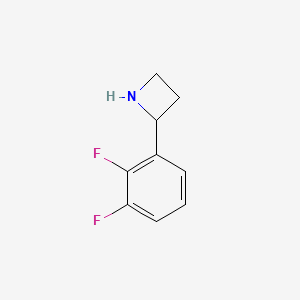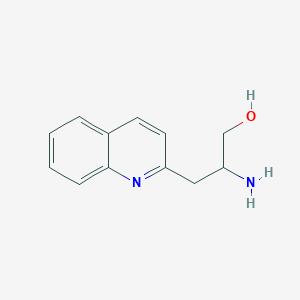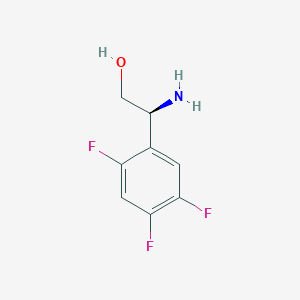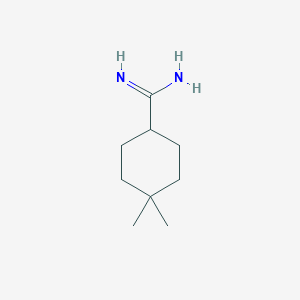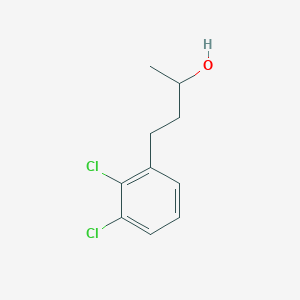
4-(2,3-Dichlorophenyl)butan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,3-Dichlorophenyl)butan-2-ol is an organic compound with the molecular formula C10H12Cl2O It is characterized by the presence of a butanol group attached to a dichlorophenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Dichlorophenyl)butan-2-ol can be achieved through several methods. One common approach involves the reaction of 2,3-dichlorobenzaldehyde with a suitable Grignard reagent, followed by reduction. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale up the process. The use of catalysts and advanced purification techniques, such as distillation and crystallization, can further enhance the efficiency and quality of the final product.
化学反応の分析
Types of Reactions
4-(2,3-Dichlorophenyl)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(2,3-Dichlorophenyl)butan-2-one or 4-(2,3-Dichlorophenyl)butanoic acid.
Reduction: Formation of 4-(2,3-Dichlorophenyl)butane.
Substitution: Formation of various substituted phenyl derivatives depending on the substituent introduced.
科学的研究の応用
4-(2,3-Dichlorophenyl)butan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(2,3-Dichlorophenyl)butan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
4-(2,3-Dichlorophenyl)butan-1-ol: Similar structure but with the hydroxyl group on the first carbon.
4-(2,3-Dichlorophenyl)butan-2-one: The ketone analog of the compound.
4-(2,3-Dichlorophenyl)butanoic acid: The carboxylic acid derivative.
Uniqueness
4-(2,3-Dichlorophenyl)butan-2-ol is unique due to its specific substitution pattern and the presence of both hydroxyl and dichlorophenyl groups
特性
分子式 |
C10H12Cl2O |
|---|---|
分子量 |
219.10 g/mol |
IUPAC名 |
4-(2,3-dichlorophenyl)butan-2-ol |
InChI |
InChI=1S/C10H12Cl2O/c1-7(13)5-6-8-3-2-4-9(11)10(8)12/h2-4,7,13H,5-6H2,1H3 |
InChIキー |
IVNVBOOXQXPBSK-UHFFFAOYSA-N |
正規SMILES |
CC(CCC1=C(C(=CC=C1)Cl)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



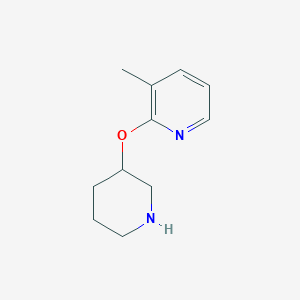

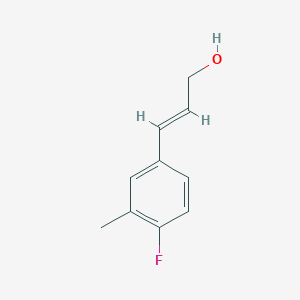
![2-[(2,3-dihydro-1H-inden-2-yl)oxy]Acetic acid](/img/structure/B15322963.png)
